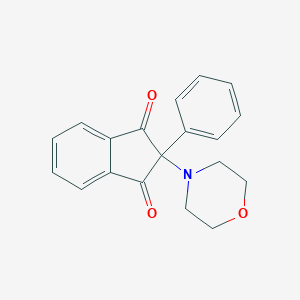

2-Morpholino-2-phenyl-1,3-indandione

Description

2-Morpholino-2-phenyl-1,3-indandione is a derivative of 1,3-indandione, a bicyclic diketone with a phenyl group at the C2 position and a morpholino (tetrahydro-1,4-oxazine) substituent introduced via a Mannich reaction . This reaction involves the condensation of 1,3-indandione with formaldehyde and morpholine, forming a spirocyclic intermediate that rearranges into the final product . The morpholino group enhances solubility in polar solvents due to its amine-oxide structure, distinguishing it from other hydrophobic 1,3-indandione derivatives.

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-morpholin-4-yl-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C19H17NO3/c21-17-15-8-4-5-9-16(15)18(22)19(17,14-6-2-1-3-7-14)20-10-12-23-13-11-20/h1-9H,10-13H2 |

InChI Key |

JQBNDEHLOZCRIZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Canonical SMILES |

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The morpholino group introduces polar character, contrasting with hydrophobic acyl or aryl groups in anticoagulants (e.g., diphenylacetyl) .

- Tautomerism: 2-Acyl derivatives predominantly exist in the exocyclic enolic form, enabling metal coordination , whereas 2-hydroxyimino derivatives exhibit tautomerism influenced by intramolecular hydrogen bonding .

- Synthesis: Mannich reactions (for morpholino) vs. condensation (for acyl) or electrophilic substitution (for halogenated derivatives) .

Functional and Application-Based Comparisons

Metal Complexation

- 2-Acyl Derivatives: Form non-charged complexes with Cu(II), Zn(II), and Co(II), adopting flattened tetrahedral (Cu) or octahedral (others) geometries. These complexes are studied for extraction applications rather than optical sensing .

- Morpholino Derivative: No direct evidence of metal binding, but the morpholino group’s lone electron pairs could theoretically coordinate metals, warranting further study.

Optical and Electronic Properties

- DMABI Derivatives: Dimethylaminobenzylidene-1,3-indandiones exhibit strong charge-transfer transitions, making them suitable for organic electronics .

- Morpholino Derivative: Limited data, but the electron-donating morpholino group may influence photophysical behavior compared to electron-withdrawing acyl groups.

Stability and Reactivity

- Thermal Stability: 2-Phenyl-1,3-indandione dimers undergo homolysis above 373 K to form radicals, but morpholino substitution may alter dissociation kinetics .

- Hydrolytic Stability: Morpholino derivatives are likely more hydrolytically stable than 2-hydroxyimino salts, which decompose readily in solution .

Preparation Methods

Michael Addition to α,β-Unsaturated Indandione Intermediates

A widely reported strategy involves the Michael addition of morpholine to α,β-unsaturated ketones derived from 1,3-indandione. For example, 2-cinnamoyl-1,3-indandione (2a ) reacts with morpholine under mild conditions to yield 2-(β-morpholinohydrocinnamoyl)-1,3-indandione (7b ) (De Gruyter,). This intermediate undergoes further cyclization or functionalization, but the reaction can be halted at the Michael adduct stage by controlling stoichiometry and temperature. Typical conditions include:

Knoevenagel Condensation Followed by Amine Conjugation

A two-step protocol leverages Knoevenagel condensation to install the phenyl group, followed by morpholine incorporation:

-

Knoevenagel Step :

-

Morpholine Addition :

This method benefits from the high efficiency of Knoevenagel reactions for arylidene formation but requires careful purification to isolate the mono-morpholino product.

One-Pot Multicomponent Reactions

Recent advances emphasize one-pot syntheses to reduce isolation steps. A notable example involves:

-

Substrates : 1,3-Indandione, benzaldehyde, and morpholine.

-

Catalyst : Task-specific ionic liquid (e.g., [BMIM]OH, 15 mol%).

-

Conditions : Solvent-free, 80°C, 3 hours.

The ionic liquid facilitates both condensation and Michael addition steps, enhancing atom economy.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Base catalysts (piperidine, sodium acetate) dominate Knoevenagel steps.

-

Acid additives (acetic acid) stabilize morpholine during nucleophilic attack.

Analytical Characterization

Key spectral data for this compound:

-

¹H NMR (CDCl₃): δ 3.24 (s, 2H, indandione CH₂), 3.70–3.75 (m, 8H, morpholine OCH₂CH₂N), 7.32–7.89 (m, 5H, aryl-H).

-

IR : 1705 cm⁻¹ (indandione C=O), 1660 cm⁻¹ (conjugated ketone).

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.